6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine
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Overview
Description
6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrrolopyridine family, which is known for its diverse biological activities. The presence of fluorine and methoxy groups in its structure enhances its chemical properties, making it a valuable candidate for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine typically involves the cyclization of appropriate precursors. One common method includes the use of 2-bromo-5-iodopyridine as a starting material, which undergoes a base-mediated cyclization to form the pyrrolopyridine core. The reaction conditions often involve the use of tert-butylcarbonate groups and smooth base-mediated conversion .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar cyclization techniques. The scalability of these methods ensures the compound’s availability for research and development purposes.
Chemical Reactions Analysis
Types of Reactions
6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups, enhancing the compound’s reactivity.
Reduction: Used to modify the electronic properties of the compound.
Substitution: Commonly involves halogenation or alkylation to introduce new substituents.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like N-bromosuccinimide or alkylating agents like methyl iodide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce various alkylated or halogenated compounds.
Scientific Research Applications
6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine involves its interaction with molecular targets such as FGFRs. By binding to these receptors, the compound inhibits their activity, leading to the suppression of downstream signaling pathways like RAS–MEK–ERK, PLCγ, and PI3K–Akt . This inhibition can result in reduced cell proliferation and increased apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine: Another member of the pyrrolopyridine family with similar biological activities.
Pyrrolopyrazine derivatives: Known for their antimicrobial and anticancer properties.
1H-pyrazolo[3,4-b]pyridine: Exhibits significant biomedical applications.
Uniqueness
6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine stands out due to the presence of both fluorine and methoxy groups, which enhance its chemical stability and biological activity. These modifications make it a promising candidate for further research and development in various scientific fields.
Properties
Molecular Formula |
C8H7FN2O |
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Molecular Weight |
166.15 g/mol |
IUPAC Name |
6-fluoro-7-methoxy-1H-pyrrolo[3,2-b]pyridine |
InChI |
InChI=1S/C8H7FN2O/c1-12-8-5(9)4-11-6-2-3-10-7(6)8/h2-4,10H,1H3 |
InChI Key |
SHNKJSCBKIFYSB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=NC=C1F)C=CN2 |
Origin of Product |
United States |
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